tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC15884360
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O4S |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)25(22,23)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
| Standard InChI Key | DUJLPPDBMUTUFB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
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Benzo[d]isothiazole 1,1-dioxide: A bicyclic aromatic system with a sulfonamide group, contributing to electronic delocalization and hydrogen-bonding capabilities .
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Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances conformational flexibility and facilitates interactions with hydrophobic pockets in biological targets.
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tert-Butyl carbamate: A bulky protecting group that improves solubility in organic solvents and stabilizes the molecule against enzymatic degradation.
The tert-butyl group induces steric hindrance, which modulates reactivity during synthetic modifications.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
| Topological Polar Surface Area | 97.7 Ų |
The compound’s logP value (calculated) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Optimization
Key Synthetic Pathways
The synthesis involves three sequential steps:
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Formation of Benzo[d]isothiazole 1,1-dioxide: Starting from 2-chlorobenzonitrile, sulfonation with fuming sulfuric acid yields the sulfonamide intermediate, which undergoes cyclization to form the benzo[d]isothiazole 1,1-dioxide core.
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Piperidine Functionalization: The piperidine ring is introduced via nucleophilic substitution or reductive amination, often employing catalysts like palladium on carbon for hydrogenation.
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Carbamate Installation: The tert-butyl carbamate group is appended using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, typically with triethylamine in tetrahydrofuran.
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and purity (yield >85%). Automated purification systems, such as preparative HPLC, ensure consistency in pharmaceutical-grade batches.
Biological Activity and Mechanism
Antimicrobial Properties
Preliminary studies indicate moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The benzo[d]isothiazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the piperidine ring enhances membrane penetration .
Central Nervous System (CNS) Effects
The compound exhibits affinity for serotonin receptors (5-HT: ), suggesting potential applications in treating anxiety and depression . Molecular dynamics simulations reveal that the tert-butyl group stabilizes ligand-receptor interactions through van der Waals contacts .
Anti-inflammatory Activity
In murine models, the compound reduces TNF-α production by 40% at 10 mg/kg, likely via suppression of NF-κB signaling. The sulfonamide group chelates zinc ions in matrix metalloproteinases, attenuating tissue damage in inflammatory diseases.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in designing protease inhibitors (e.g., HIV-1 protease IC = 0.8 µM) . Structural analogs with modified piperidine substituents show enhanced selectivity for kinase targets such as JAK3 (IC = 50 nM) .
Material Science
Thin films of the compound exhibit a dielectric constant of 3.2 at 1 MHz, making them suitable for insulating layers in microelectronics. The sulfonamide group facilitates self-assembly on gold surfaces, enabling applications in biosensors.
Comparative Analysis of Structural Analogs
The tert-butyl carbamate group in the target compound enhances metabolic stability compared to analogs with methyl carbamates (plasma half-life: 6 h vs. 2 h) .
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